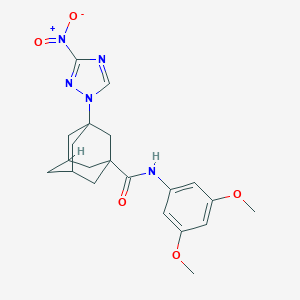![molecular formula C20H19BrN2O3S B451906 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE](/img/structure/B451906.png)
1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a thioxo group, and a pyrimidinyl moiety, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE typically involves multiple steps:
Formation of Pyrimidinyl Moiety: The brominated intermediate is then reacted with phenylthiourea under basic conditions to form the pyrimidinyl ring.
Final Coupling: The resulting intermediate is coupled with ethanone under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The thioxo group can be oxidized to a sulfoxide or reduced to a thiol.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation of the thioxo group would yield a sulfoxide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The exact mechanism of action of 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may bind to serotonin receptors in the brain, influencing mood, perception, and cognition .
Comparación Con Compuestos Similares
- 1-(4-Bromo-2,5-dimethoxyphenyl)ethanone
- 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness: 1-[4-(2-BROMO-4,5-DIMETHOXYPHENYL)-6-PHENYL-2-THIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINYL]-1-ETHANONE is unique due to its combination of a brominated aromatic ring, a thioxo group, and a pyrimidinyl moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C20H19BrN2O3S |
|---|---|
Peso molecular |
447.3g/mol |
Nombre IUPAC |
1-[4-(2-bromo-4,5-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C20H19BrN2O3S/c1-11(24)17-18(12-7-5-4-6-8-12)22-20(27)23-19(17)13-9-15(25-2)16(26-3)10-14(13)21/h4-10,19H,1-3H3,(H2,22,23,27) |
Clave InChI |
BGVIGVDTTHOAER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3 |
SMILES canónico |
CC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2Br)OC)OC)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-thienyl)-4-quinolinecarbohydrazide](/img/structure/B451823.png)
![ethyl 5-(aminocarbonyl)-2-({[2-(4-tert-butylphenyl)cyclopropyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B451824.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B451832.png)
![N-(4-{N-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B451833.png)


![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451837.png)

![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B451840.png)
![Methyl 2-(cyclopropanecarbonylamino)-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B451841.png)
![N-(4-{N-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451842.png)

![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxamide](/img/structure/B451846.png)
